

formulating GSK 1059615 with SBE-beta-cyclodextrin for intraperitoneal injection

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Compound of Interest

Compound Name: GSK 1059615 Sodium Salt
Hydrate

CAS No.: 1356195-42-0

Cat. No.: B588948

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Application Note: High-Performance Formulation of GSK 1059615 with SBE-

-Cyclodextrin for Intraperitoneal Injection

Executive Summary

GSK 1059615 (a dual PI3K/mTOR inhibitor) presents a classic challenge in preclinical formulation: it is a lipophilic small molecule (Class II/IV) with negligible aqueous solubility. While traditional vehicles using PEG-400 or Tween-80 are common, they often induce peritoneal irritation, pseudo-allergic reactions, or vehicle-related toxicity during chronic intraperitoneal (IP) administration.

This guide details the formulation of GSK 1059615 using Sulfobutyl Ether Beta-Cyclodextrin (SBE-

-CD). Unlike simple surfactants, SBE-

-CD forms a protective inclusion complex that encapsulates the hydrophobic drug, significantly

enhancing solubility while maintaining physiological isotonicity. This protocol ensures a stable, precipitant-free suspension/solution suitable for daily dosing in xenograft models.

Critical Material Attributes

Before formulation, verify the physicochemical properties of your specific batch.

Parameter	Specification	Notes
Compound Name	GSK 1059615	PI3K/mTOR Dual Inhibitor
Molecular Weight	333.36 g/mol	Critical for Molar Ratio calculations
Solubility (Water)	Insoluble	< 0.1 mg/mL
Solubility (DMSO)	~2–5 mg/mL	Soluble, but requires sonication
Excipient	SBE- -CD	Trade name: Captisol® or equivalent
Excipient MW	~2163 g/mol	Average degree of substitution ~6.5
Target Conc.	0.5 – 1.0 mg/mL	For 25–50 mg/kg dosing in mice

Mechanism of Solubilization

The solubility of GSK 1059615 is driven by the thermodynamic equilibrium between the free drug and the cyclodextrin cavity. Because GSK 1059615 is highly hydrophobic, we utilize a massive molar excess of SBE-

-CD to drive this equilibrium to the right.

Stoichiometry Check:

- Drug (0.5 mg/mL):

mM[1][2]

- SBE-
-CD (20% w/v):
mM
- Molar Ratio: ~60:1 (CD:Drug).
- Insight: This high ratio is required not just for solubility, but to prevent precipitation upon dilution in the peritoneal fluid.

Formulation Protocols

Protocol A: Preparation of the Vehicle (20% SBE- -CD)

This stock solution can be stored at 4°C for up to 1 week.^[1]

- Weighing: Weigh 2.0 g of SBE-
-CD powder.
- Dissolution: Add to a sterile vial containing 8.0 mL of 0.9% Saline (or PBS pH 7.4).
- Agitation: Vortex or stir until the powder is completely dissolved. The solution should be clear and colorless.
- Volume Adjustment: Add Saline/PBS to bring the final volume to 10.0 mL.
- Sterilization: Pass through a 0.22
µm PES syringe filter.

Protocol B: The "DMSO-Spike" Method (Standard)

Recommended for most efficacy studies. Uses 10% DMSO to ensure initial solubilization before complexation.

Target: 10 mL of 0.5 mg/mL GSK 1059615 Solution.

- Stock Preparation: Dissolve 5.0 mg of GSK 1059615 in 1.0 mL of anhydrous DMSO.

- Critical Step: Sonicate at 37°C for 5–10 minutes. Ensure no visible particles remain. This is your 100x Stock.
- Complexation Phase:
 - Place 9.0 mL of the 20% SBE-
-CD Vehicle (from Protocol A) into a clean glass vial.
 - Place the vial on a magnetic stirrer (medium speed).
- The Spike: Slowly add the 1.0 mL DMSO Stock dropwise into the vortex of the stirring SBE-
-CD vehicle.
 - Why: Adding dropwise prevents local precipitation of the drug before it can be encapsulated by the cyclodextrin.
- Equilibration: Stir continuously for 20 minutes at Room Temperature.
 - Observation: The solution may appear slightly hazy initially (Tyndall effect) but should clarify or become a stable, fine suspension.
- Final QC: Inspect for large crystals. If present, sonicate for 60 seconds.

Protocol C: The "Solid Dispersion" Method (Advanced)

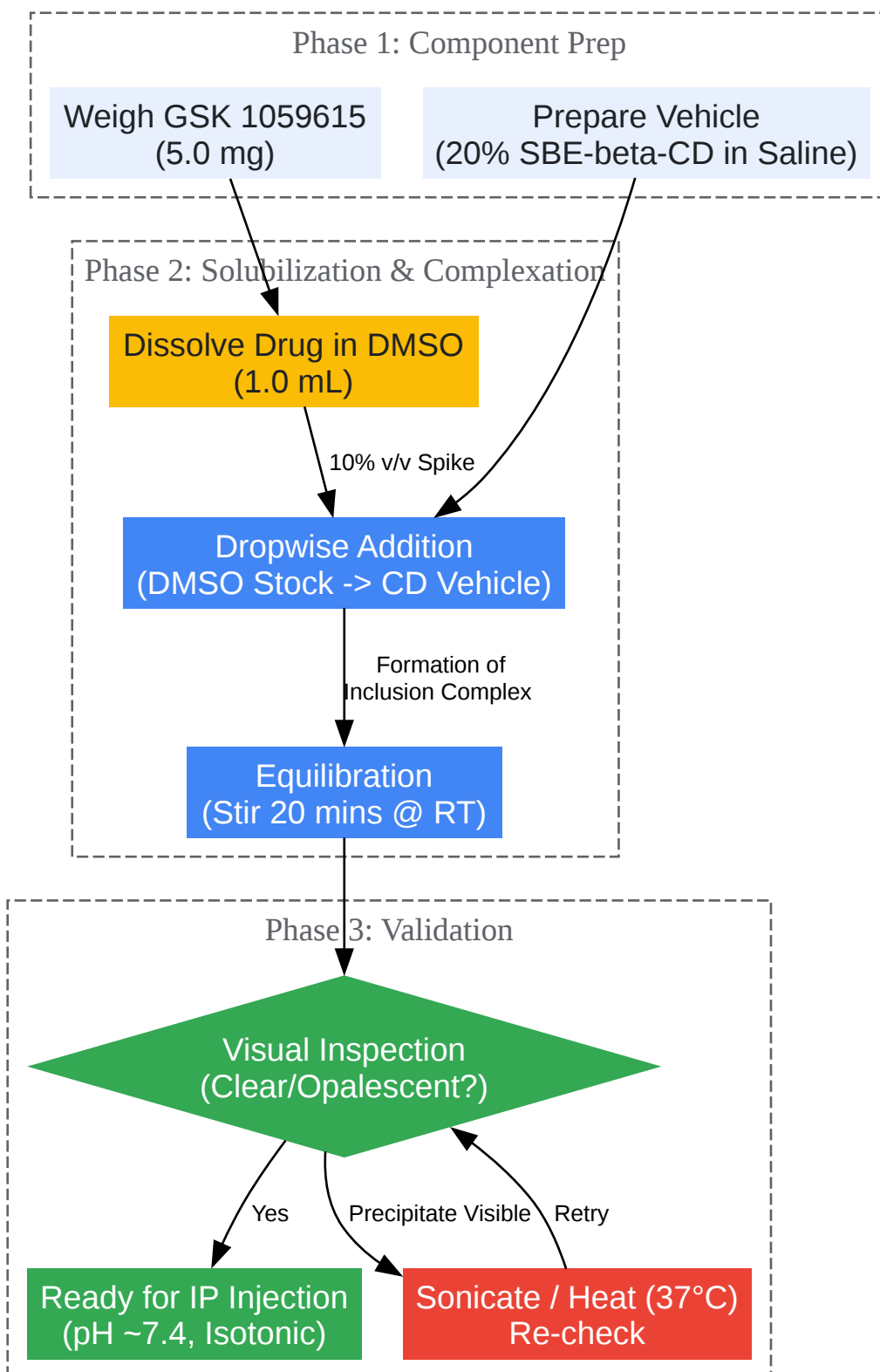
Use this if your animal model is hypersensitive to DMSO. This method removes the organic solvent.

- Dissolve 5.0 mg GSK 1059615 in 1.0 mL Acetone or Ethanol (volatile solvents).
- Add 2.0 g SBE-
-CD to the solvent mixture.
- Evaporate the solvent using a rotary evaporator or nitrogen stream until a dry powder remains.
- Reconstitute this powder with 10 mL of 0.9% Saline.

- Sonicate for 30 minutes to allow the pre-complexed drug to dissolve.

Visualization of Workflow

The following diagram illustrates the logical flow and critical decision points in the formulation process.



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Caption: Workflow for the standard "DMSO-Spike" complexation method. Critical control points are highlighted in blue and green.

In Vivo Dosing Guide

Dose Calculation Example:

- Target Dose: 25 mg/kg^[1]
- Mouse Weight: 20 g (0.02 kg)
- Required Mass:
- Formulation Conc: 0.5 mg/mL
- Injection Volume:
 - Warning: 1.0 mL is a high volume for a 20g mouse (50 mL/kg).
 - Optimization: For 25 mg/kg dosing, it is highly recommended to increase the drug concentration to 1.0 mg/mL (if solubility permits) to reduce injection volume to 0.5 mL, or split the dose into BID (twice daily).

Safety Monitoring:

- Monitor animals for "writhing" immediately post-injection (sign of peritoneal irritation).
- If using Protocol B (10% DMSO), rotate injection sites to prevent local fibrosis.

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